7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with an allyl group at the 7-position and a chlorine atom at the 4-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transduction of cytokines, growth factors, and hormones . They are involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as an inhibitor of JAKs . It binds to these enzymes, thereby interfering with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Biochemical Pathways
The inhibition of JAKs by this compound disrupts the JAK-STAT signaling pathway . This disruption may lead to a variety of effects on the immune system, as this pathway is involved in immune response regulation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can potentially affect cell division and death processes, and may have therapeutic applications in the treatment of diseases like cancer and inflammatory conditions .
Action Environment
Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It serves as a scaffold for developing potent kinase inhibitors . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-D]pyrimidine core . Thus, this compound might be a practical building block in the synthesis of many JAK inhibitors .
Cellular Effects
Derivatives of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine have demonstrated promising biological activities . Some derivatives have exhibited anticancer properties, inhibiting the growth and proliferation of cancer cells . Additionally, certain derivatives have displayed antiviral activity, showing potential in combating viral infections .
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role as a building block in the synthesis of JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Metabolic Pathways
Given its role as a building block in the synthesis of JAK inhibitors , it may be involved in pathways related to the JAK-STAT signaling pathway .
Subcellular Localization
Given its role in the synthesis of JAK inhibitors , it may be localized to areas of the cell where JAK-STAT signaling occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a six-membered bislactam ring. The chlorination of the carbonyl group with phosphorus oxychloride yields the dichloro pyrimidine ring, which is then oxidized to form an aldehyde intermediate. The final step involves an SNAr/cyclization reaction with ammonia water to produce the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The process involves precise control of temperature, pressure, and reagent concentrations to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically uses reagents like sodium hydride or potassium carbonate in polar solvents.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Chemistry: In organic synthesis, 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine serves as a building block for creating complex molecules, particularly in the development of kinase inhibitors .
Biology and Medicine: The compound is used in medicinal chemistry as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and treatments for inflammatory diseases like rheumatoid arthritis and psoriasis .
Industry: In the pharmaceutical industry, it is employed in the synthesis of various drugs, including those targeting the Janus kinase (JAK) pathway .
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
- 7-Allyl-4-bromo-7H-pyrrolo[2,3-D]pyrimidine
- 7-Allyl-4-iodo-7H-pyrrolo[2,3-D]pyrimidine
Uniqueness: Compared to its analogs, 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine offers a unique combination of reactivity and stability, making it particularly useful in the synthesis of kinase inhibitors. Its specific substitution pattern allows for selective interactions with molecular targets, enhancing its efficacy in therapeutic applications .
Properties
IUPAC Name |
4-chloro-7-prop-2-enylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h2-3,5-6H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRIQTFDXVDHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594198 | |
Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186519-91-5 | |
Record name | 4-Chloro-7-(2-propen-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186519-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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